![molecular formula C24H20N6O3S3 B2982823 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 394215-44-2](/img/structure/B2982823.png)

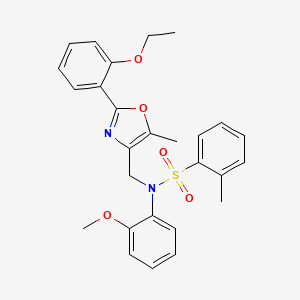

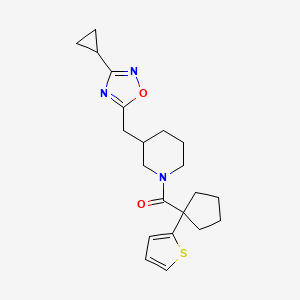

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

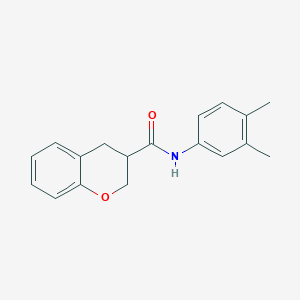

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H20N6O3S3 and its molecular weight is 536.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Novel Tandem Transformations

Research on similar benzothiazole and thiophene derivatives has led to novel transformations in the synthesis of heterocyclic compounds. For instance, the study on the amino and carbonyl/nitrile groups in Gewald thiophenes showed new pathways for thienopyrimidine synthesis, without yielding tetrazole derivatives as expected, but instead isolating derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one, highlighting their potential in diverse synthetic strategies (Pokhodylo et al., 2010).

Antimicrobial and Anti-inflammatory Agents

Further explorations into benzothiazole derivatives led to the development of novel compounds with significant antimicrobial and anti-inflammatory properties. For instance, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone showed potent COX-1/COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, demonstrating the therapeutic potential of these compounds in medical research (Abu‐Hashem et al., 2020).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibiting effects. In a study focused on carbon steel protection in acidic environments, benzothiazole derivatives were synthesized and shown to provide significant inhibition efficiencies, offering a promising solution for corrosion protection in industrial applications (Hu et al., 2016).

Heterocyclic Synthesis

The reactivity of thiophene derivatives towards various nucleophiles has been extensively studied, leading to the synthesis of diverse heterocyclic compounds. These studies highlight the versatility of thiophene derivatives in the synthesis of pyrazole, isoxazole, pyrimidine, and triazine derivatives, underscoring their significance in the development of new materials and pharmaceuticals (Mohareb et al., 2004).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been reported to interact with various biological targets, including enzymes and receptors . The specific targets and their roles would need further investigation.

Mode of Action

Benzothiazole derivatives have been known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and antitumor effects . The specific interactions of this compound with its targets and the resulting changes would require further experimental studies.

Biochemical Pathways

Benzothiazole derivatives have been known to influence various biochemical pathways, including those involved in inflammation and tumor growth . The downstream effects of these pathways would depend on the specific targets of the compound and their roles in these pathways.

Result of Action

Benzothiazole derivatives have been known to exhibit various biological effects, including anti-inflammatory, antimicrobial, and antitumor effects . The specific effects of this compound would depend on its interactions with its targets and the biochemical pathways it affects.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds

Análisis Bioquímico

Biochemical Properties

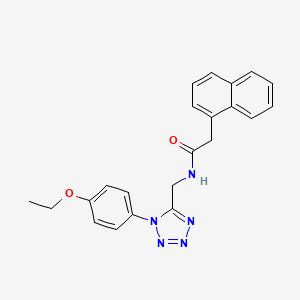

The compound N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been identified as an effective inhibitor of carbonic anhydrase (CA), especially tumor-associated isozyme CA IX. This enzyme plays a role in pH regulation in tumor cells, making it a target for anticancer therapy.

Cellular Effects

Molecular Mechanism

Propiedades

IUPAC Name |

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O3S3/c1-33-17-9-4-3-8-16(17)30-20(13-25-22(32)19-11-6-12-34-19)28-29-24(30)35-14-21(31)27-23-26-15-7-2-5-10-18(15)36-23/h2-12H,13-14H2,1H3,(H,25,32)(H,26,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECPOSBXRZDDSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2982746.png)

![2-((2-(4-ethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2982752.png)